(R)-2-(Phenoxymethyl)piperazine
Description
Contextual Significance of Chiral Piperazine (B1678402) Scaffolds in Organic Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged structure" in medicinal chemistry. researchgate.netgoogle.com This designation arises from its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. researchgate.netgoogle.com The structural features of the piperazine scaffold, including its conformational flexibility and the ability of its nitrogen atoms to serve as hydrogen bond acceptors or points for further substitution, contribute to its utility in drug design.
Introducing chirality into the piperazine scaffold, particularly at the C-2 position, significantly expands its chemical space and potential applications. Chiral piperazine derivatives are crucial intermediates in the synthesis of complex molecules with specific three-dimensional arrangements. The presence of a stereocenter allows for precise control over the spatial orientation of substituents, which is often critical for biological activity and selectivity. Synthetic chemists have developed various methods to access enantiomerically pure substituted piperazines, often utilizing starting materials from the chiral pool, such as α-amino acids. nih.gov
Stereochemical Importance of (R)-Configured Building Blocks
In the realm of stereochemistry, the absolute configuration of a chiral center is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). This assignment is determined by the Cahn-Ingold-Prelog priority rules, which rank the substituents attached to the chiral center based on atomic number. The ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-(phenoxymethyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(5-3-1)14-9-10-8-12-6-7-13-10/h1-5,10,12-13H,6-9H2/t10-/m1/s1 |
InChI Key |
GBVPXQRNCFCNHS-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)COC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(CN1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 Phenoxymethyl Piperazine and Its Chiral Analogues
Enantioselective Synthesis Strategies
The development of stereoselective methods to access chiral piperazines is crucial for the exploration of new chemical space in drug discovery. rsc.org These strategies can be broadly categorized into approaches utilizing chiral starting materials and those employing catalytic asymmetric transformations.
Approaches from Chiral Piperazine-2-carboxylic Acid Derivatives
A prominent strategy for the synthesis of chiral 2-substituted piperazines involves the use of enantiopure piperazine-2-carboxylic acids as starting materials. researchgate.netresearchgate.net These readily available chiral building blocks can be transformed into a variety of derivatives, including the target (R)-2-(phenoxymethyl)piperazine.
A key development in this area is the use of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones as orthogonally protected piperazine (B1678402) intermediates. researchgate.net These bicyclic structures are readily prepared from bis-carbamate protected piperazine-2-carboxylic acids. The oxazolidinone ring serves as a scaffold that can be selectively opened to introduce various substituents at the C-2 position. researchgate.net
Specifically, the reaction of these intermediates with sodium phenoxide allows for the direct introduction of the phenoxymethyl (B101242) group at the C-5 carbon of the oxazolidinone, which corresponds to the C-2 position of the piperazine ring, yielding 2-(phenoxymethyl)piperazines. researchgate.net This methodology provides a direct and efficient route to the desired product.
| Intermediate | Reagent | Product |
| Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | Sodium Phenoxide | 2-(Phenoxymethyl)piperazine |
| Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | Sodium Benzylate | 2-(Benzyloxymethyl)piperazine |
The synthesis of complex piperazine derivatives necessitates the use of orthogonal protecting groups, which allow for the selective deprotection and functionalization of the two nitrogen atoms of the piperazine ring. nih.govresearchgate.net A practical route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. nih.govresearchgate.net This method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. nih.govresearchgate.net This approach has been successfully applied to multigram scale synthesis and validated with various protecting groups. nih.govresearchgate.net
Commonly used orthogonal protecting groups in piperazine synthesis include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various benzyl (B1604629) groups. acs.org The choice of protecting groups is critical for directing the synthesis towards the desired product and enabling subsequent modifications. For instance, the synthesis of N,N'-orthogonally protected (S)-piperazine-2-carboxylic acid has been reported, highlighting the importance of this strategy. acs.org
| Protecting Group Combination | Cleavage Condition 1 | Cleavage Condition 2 |
| Boc/Cbz | Acidic (e.g., TFA) | Hydrogenolysis |
| Fmoc/Boc | Basic (e.g., Piperidine) | Acidic (e.g., TFA) |
| Dde/Fmoc | Hydrazine | Basic (e.g., Piperidine) |
Asymmetric Catalytic Routes to Piperazines
In addition to chiral pool approaches, the development of asymmetric catalytic methods for piperazine synthesis has gained significant traction. nih.govnih.gov These methods offer the potential for more efficient and versatile access to a wide range of chiral piperazine derivatives.
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted piperazines. acs.org One notable example is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, which provides access to highly enantioenriched piperazine-2-ones. nih.govthieme-connect.comnih.gov These intermediates can then be further transformed into the desired piperazines. nih.gov This method has been successfully applied to the synthesis of both α-secondary and α-tertiary piperazin-2-ones. nih.gov
Furthermore, a modular palladium-catalyzed synthesis of substituted piperazines from readily available building blocks has been developed. acs.org This method utilizes a cyclization reaction that proceeds under mild conditions to afford the products in good to excellent yields. acs.org Rhodium-catalyzed asymmetric reactions have also shown promise in the synthesis of chiral nitrogen heterocycles, including piperidines, which are structurally related to piperazines. snnu.edu.cn
Organocatalysis has become a valuable strategy for the enantioselective synthesis of heterocyclic compounds. youtube.comyoutube.com This approach utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering an alternative to metal-based catalysts. youtube.comyoutube.com While specific applications to the direct synthesis of this compound are still emerging, organocatalytic methods have been successfully employed in the asymmetric synthesis of piperazin-2-ones and other related heterocycles. nih.gov For example, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. nih.gov
The use of chiral catalysts, such as those derived from quinine, can effectively control the stereochemistry of the cyclization process. nih.gov These methods hold significant promise for the future development of more direct and efficient routes to chiral piperazines like this compound.
Biocatalytic Transformations for Enantiopure Intermediates
Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis, offering high regio-, chemo-, and stereoselectivity under mild, aqueous conditions. biosynth.com For the synthesis of chiral piperazines, biocatalytic methods are particularly attractive for establishing the desired stereochemistry early in the synthetic sequence.
Enzymatic Deacylation Methods
Enzymatic deacylation represents a key biocatalytic strategy for the kinetic resolution of racemic piperazine precursors. This method often employs lipases or proteases to selectively hydrolyze an acyl group from one enantiomer of a racemic mixture, leaving the desired enantiomer untouched and allowing for separation. For instance, a semi-purified aminopeptidase (B13392206) from Aspergillus oryzae (LAP2) has been effectively used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com This enzymatic approach highlights the potential for creating key chiral intermediates that can be further elaborated to target molecules like this compound. The efficiency of such processes can be significantly enhanced through enzyme immobilization, which facilitates catalyst reuse and integration into continuous flow systems for improved productivity. biosynth.com
Chiral Auxiliary-Mediated Synthesis of Piperazine Scaffolds
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net This strategy is widely employed in the asymmetric synthesis of complex molecules, including chiral piperazines.
The use of chiral auxiliaries, such as those derived from amino acids or other readily available chiral pool materials, allows for the diastereoselective formation of the piperazine ring. researchgate.netnih.gov For example, (R)-phenylglycinol can serve as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov Similarly, the Ellman auxiliary has been utilized in the diastereoselective nucleophilic addition to α-amino sulfinylimines for the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have demonstrated high stereocontrol in alkylation reactions to form enantiomerically enriched products. wikipedia.orgnih.govharvard.edu
Diastereoselective Synthetic Pathways for Substituted Piperazines
Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple chiral centers within the piperazine ring. Recent advancements have focused on developing catalytic and modular approaches to access complex C-substituted piperazines with high diastereoselectivity. nih.govacs.org
One notable method involves an iridium-catalyzed [3+3] cycloaddition of imines, which allows for the selective formation of a single diastereoisomer of C-substituted piperazines under mild conditions. nih.govacs.org This atom-economical process is scalable and tolerates a good range of functional groups. nih.gov Another approach utilizes a manganese-mediated reductive cyclization of imines to afford trans-aryl-substituted piperazines. nih.gov Furthermore, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines, offering excellent regio- and stereochemical control. acs.orgorganic-chemistry.org These methods often start from simple, readily available precursors and proceed with high efficiency. acs.org
| Method | Catalyst/Reagent | Key Feature |
| Catalytic [3+3] Cycloaddition | Iridium Catalyst | High regio- and diastereoselectivity for C-substituted piperazines. nih.govacs.org |
| Reductive Cyclization | Manganese(0) | Diastereoselective synthesis of trans-aryl-substituted piperazines. nih.gov |
| Modular Cyclization | Palladium Catalyst | High regio- and stereochemical control for highly substituted piperazines. acs.orgorganic-chemistry.org |
| Intramolecular Hydroamination | - | Modular synthesis of 2,6-disubstituted piperazines from amino acid-derived sulfamidates. organic-chemistry.org |
Protecting Group Strategies and Optimization in Piperazine Synthesis
The synthesis of complex piperazine derivatives often necessitates the use of protecting groups to mask one or both nitrogen atoms, as well as any reactive functional groups on the side chains. The choice and strategic application of these protecting groups are critical for achieving the desired substitution pattern and avoiding side reactions.
Orthogonally protected piperazines, where the two nitrogen atoms have distinct protecting groups that can be removed under different conditions, are particularly valuable synthetic intermediates. rsc.org A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org This route involves an aza-Michael addition as a key step. The use of different protecting groups, such as Boc and Cbz, allows for selective functionalization at either nitrogen atom. Optimization of these protecting group strategies is crucial for multi-step syntheses to ensure high yields and chemoselectivity. mdpi.com For instance, in some reductive cyclization reactions, in situ protection of the newly formed piperazine with a Boc group has been shown to improve product yield and simplify isolation. mdpi.com
Scalability and Efficiency of Synthetic Protocols for this compound
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of scalability, efficiency, and cost-effectiveness. For this compound, synthetic protocols that are practical and scalable are highly desirable.
An efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are key precursors, has been reported starting from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride. nih.gov This method is described as scalable and provides building blocks that are useful for constructing combinatorial libraries. nih.gov The development of catalytic methods, such as the iridium-catalyzed synthesis of C-substituted piperazines, also emphasizes scalability as a key advantage. nih.gov Efficient, modular syntheses that require minimal purification steps and avoid the use of protection/deprotection sequences are particularly advantageous for large-scale production. nih.gov
Synthesis of Differentially Functionalized Analogues and Precursors
The ability to synthesize a variety of differentially functionalized analogues and precursors of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery.
The synthesis of such analogues often relies on the availability of versatile intermediates. For example, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as orthogonally protected scaffolds. researchgate.net These intermediates can be reacted with nucleophiles like sodium benzylate or sodium phenoxides to yield 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines, respectively. researchgate.net Furthermore, these scaffolds can be converted into other derivatives such as 2-benzyl- and 2-phenethylpiperazines. researchgate.net The development of modular synthetic routes, such as those employing palladium-catalyzed cyclizations, allows for the incorporation of diverse functionalities by varying the starting materials. acs.org
| Precursor/Analogue | Synthetic Strategy |
| Differentially Protected 2-(Hydroxymethyl)piperazines | From (2S)-piperazine-2-carboxylic acid dihydrochloride. nih.gov |
| 2-(Benzyloxymethyl)piperazines | Nucleophilic ring-opening of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones. researchgate.net |
| 2-(Phenoxymethyl)piperazines | Nucleophilic ring-opening of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones. researchgate.net |
| 2-Benzyl- and 2-Phenethylpiperazines | From tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones. researchgate.net |
| Asymmetrically Disubstituted Piperazines | Titanium and zirconium catalyzed modular synthesis from amines and alkynes. nih.gov |
Chemical Reactivity and Reaction Mechanisms of R 2 Phenoxymethyl Piperazine
Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. In (R)-2-(phenoxymethyl)piperazine, these two nitrogen atoms are electronically and sterically distinct. The nitrogen at the 1-position (N1) is a secondary amine and is directly adjacent to the chiral center bearing the phenoxymethyl (B101242) group. The nitrogen at the 4-position (N4) is also a secondary amine in the parent structure but is further removed from the bulky substituent.
The nucleophilicity of these nitrogen atoms is a key feature of the molecule's reactivity, making them prone to react with a variety of electrophiles. The pKa values of the conjugate acids of piperazine are typically around 9.8 and 5.7, indicating that it can readily participate in acid-base reactions and that the nitrogen atoms are effective nucleophiles under neutral or basic conditions. nih.gov The presence of the phenoxymethyl group at the 2-position introduces steric hindrance around the N1 nitrogen, which can influence its reactivity compared to the N4 nitrogen. In many reactions, the less sterically hindered N4 nitrogen is expected to be more reactive towards electrophiles.
The nucleophilic character of the piperazine nitrogens is fundamental to many of its synthetic transformations, including alkylation, acylation, and arylation reactions. The relative reactivity of N1 versus N4 can often be controlled by the choice of reactants and reaction conditions. For instance, in reactions with small electrophiles, both nitrogens may react, while with bulkier electrophiles, selective reaction at the N4 position may be favored.
Electrophilic Functionalization at Various Sites on the Piperazine and Phenoxymethyl Moieties
This compound offers several sites for electrophilic functionalization, primarily at the nitrogen atoms of the piperazine ring and on the aromatic ring of the phenoxymethyl group.
N-Functionalization:
The most common electrophilic functionalization reactions of piperazines involve the nitrogen atoms. These reactions include:
N-Alkylation: The secondary amines of the piperazine ring can be readily alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism. The choice of alkylating agent and reaction conditions can influence whether mono- or di-alkylation occurs. For example, reaction with an alkyl halide in the presence of a base can lead to the formation of N-alkylated derivatives. researchgate.net Photocatalytic methods for N-alkylation of piperazines with alcohols have also been developed, proceeding through a tandem process of alcohol dehydrogenation to an aldehyde, condensation with the piperazine, and subsequent hydrogenation of the resulting enamine. researchgate.net
N-Acylation: Acylation of the piperazine nitrogens can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction is a common method for the synthesis of amides and can be used to introduce a wide variety of functional groups onto the piperazine ring.
N-Arylation: The piperazine nitrogens can also undergo arylation, typically through a nucleophilic aromatic substitution reaction with an electron-deficient aromatic ring or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
C-H Functionalization:
While less common than N-functionalization, C-H functionalization of the piperazine ring is also possible. Site-selective C-H alkylation of piperazine substrates has been achieved using photoredox catalysis, allowing for the introduction of alkyl groups at the carbon atoms of the piperazine ring. nih.gov This method relies on the electronic differentiation of the nitrogen atoms within the piperazine framework to direct the functionalization to a specific carbon atom.
Electrophilic Aromatic Substitution:
The phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.org The ether oxygen is an activating group and an ortho, para-director. libretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the ether linkage. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.comyoutube.com The specific conditions required for these reactions depend on the nature of the electrophile and the desired product.
Table 1: Potential Electrophilic Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, base | N-Alkylpiperazine |
| N-Acylation | Acyl chloride, base | N-Acylpiperazine |
| N-Arylation | Aryl halide, Pd catalyst, base | N-Arylpiperazine |
| C-H Alkylation | Alkyl radical precursor, photocatalyst | C-Alkylpiperazine |
| Nitration | HNO₃, H₂SO₄ | Nitrophenoxymethylpiperazine |
| Halogenation | Br₂, FeBr₃ | Bromophenoxymethylpiperazine |
Ring-Opening and Ring-Closing Reactions Involving the Piperazine Ring
The piperazine ring is a stable six-membered heterocycle, and ring-opening reactions are not common under normal conditions. However, under specific and often harsh conditions, the ring can be cleaved. More synthetically relevant are ring-closing reactions, which are a cornerstone of piperazine synthesis.
Ring-Closing Reactions:
A variety of synthetic methods rely on the formation of the piperazine ring from acyclic precursors. These intramolecular cyclization reactions are a powerful tool for the synthesis of substituted piperazines, including those with defined stereochemistry. organic-chemistry.org Some common strategies include:
Reductive Cyclization of Dioximes: Primary amines can be converted into bis(oximinoalkyl)amines, which can then undergo catalytic reductive cyclization to form the piperazine ring. nih.gov This method allows for the construction of the piperazine ring from simple starting materials. nih.gov
Intramolecular Hydroamination: The intramolecular hydroamination of aminoalkenes is a key step in the modular synthesis of substituted piperazines. rsc.org This reaction can be catalyzed by various transition metals and can proceed with high diastereoselectivity. rsc.org
Cyclization of Diamines with Dihalides: A classical approach to piperazine synthesis involves the reaction of a 1,2-diamine with a 1,2-dihaloethane. While effective for simple piperazines, this method can be limited by side reactions and the availability of substituted starting materials.
From α-Amino Acids: Enantiopure piperidines and pyrrolidines can be synthesized from α-amino acids via ring-closing metathesis, a strategy that can be adapted for the synthesis of chiral piperazines. biu.ac.il
Ring-Opening Reactions:
While the piperazine ring is generally stable, related smaller rings like aziridines can undergo ring-opening reactions to form piperazine precursors. For example, the dimerization of aziridines can lead to the formation of a piperazine ring.
Mechanistic Studies of Transformation Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of synthetic transformations, particularly with respect to regioselectivity and stereochemistry.
The mechanisms of the reactions described above involve various transient species.
In nucleophilic substitution reactions at the nitrogen atoms, the reaction typically proceeds through a straightforward SN2 pathway, where the nitrogen atom attacks the electrophilic center, leading to the displacement of a leaving group.
In photocatalytic N-alkylation , the mechanism is more complex and involves radical intermediates. The reaction is initiated by the photocatalyst, which promotes the formation of an aldehyde from the alcohol. This is followed by condensation with the piperazine to form an enamine, which is then hydrogenated to the final N-alkylated product. researchgate.net The rate-determining step in this process has been identified as the α-C-H cleavage of the alcohol to form a hydroxymethyl radical. researchgate.net
In ring-closing reactions , the nature of the intermediates depends on the specific synthetic route. For example, the reductive cyclization of dioximes proceeds through a diimine intermediate, which then undergoes cyclization and further reduction. nih.gov
Electrophilic aromatic substitution on the phenoxymethyl ring proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction.
Given that the starting material is a single enantiomer, this compound, controlling the stereochemistry in subsequent reactions is of paramount importance.
Reactions at N4: Functionalization at the N4 position does not directly involve the chiral center at C2. Therefore, these reactions are expected to proceed with retention of the (R) configuration at C2.
Reactions at N1: Reactions at the N1 nitrogen are in close proximity to the stereocenter. While the reaction does not directly occur at the chiral carbon, the stereochemistry of the starting material can influence the approach of reagents and may lead to diastereoselective outcomes if a new stereocenter is formed.
Reactions at the Piperazine Ring Carbons: Functionalization at the carbon atoms of the piperazine ring can lead to the formation of new stereocenters. The stereochemical outcome of such reactions will depend on the mechanism and the directing influence of the existing stereocenter. For example, visible light-mediated epimerization of substituted piperazines can be used to interconvert diastereomers, often favoring the thermodynamically more stable isomer. nih.gov This process typically proceeds through a reversible hydrogen atom transfer (HAT) mechanism. nih.gov
Synthesis of Substituted Piperazines: In the synthesis of piperazine rings, stereochemical control is often a major challenge. Diastereoselective methods, such as intramolecular hydroamination, have been developed to synthesize piperazines with specific relative stereochemistry. rsc.org The stereochemical outcome of these reactions is often dictated by the transition state geometry, which can be influenced by the catalyst and the substituents on the acyclic precursor. nih.govrsc.org Studies on N,N'-dinitrosopiperazine have shown that the piperazine ring can exist in different conformations (chair and boat), and the presence of substituents can influence the preferred conformation and the stereochemical relationship between different groups on the ring. researchgate.net
R 2 Phenoxymethyl Piperazine As a Chiral Building Block: Applications in Complex Molecule Synthesis
Role in Stereoselective Construction of Polycyclic Systems
The inherent chirality of (R)-2-(Phenoxymethyl)piperazine makes it a valuable starting material for the stereoselective synthesis of polycyclic systems. The defined three-dimensional structure of this building block allows for precise control over the formation of new stereocenters during cyclization reactions, leading to the desired enantiomer or diastereomer of the target polycyclic molecule.
While direct examples of this compound in the stereoselective construction of polycyclic systems are not extensively documented in the provided search results, the principle is well-established for other chiral building blocks. For instance, chiral epoxides like (R)-(+)-1,2-epoxy-5-hexene are employed in multi-step sequences to create complex chiral molecules. nih.gov Similarly, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol serve as chiral building blocks for the stereoselective synthesis of natural terpenes. mdpi.comresearchgate.net The application of this compound would follow a similar logic, where its phenoxymethyl (B101242) and piperazine (B1678402) moieties guide the stereochemical course of reactions to form intricate polycyclic frameworks.
The synthesis of such systems often involves sequential reactions where the initial stereochemistry of the building block dictates the stereochemistry of subsequent transformations. This "chiral memory" effect is fundamental to asymmetric synthesis.
Scaffolds for Diverse Heterocyclic Structures
This compound serves as a versatile scaffold for the generation of a wide array of heterocyclic structures. The piperazine ring, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for the introduction of various substituents and the construction of fused or spirocyclic ring systems.
The phenoxymethyl group can also be modified or used as a handle to direct further synthetic transformations. The inherent chirality of the molecule ensures that the resulting heterocyclic compounds are also chiral, which is often a requirement for biologically active molecules.
The development of novel piperazine derivatives with specific functionalities is an active area of research. For example, a series of 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to explore their potential as radioprotective agents. nih.gov This highlights the adaptability of the piperazine scaffold for creating libraries of compounds with diverse biological activities.
Precursors in Total Synthesis Approaches for Complex Natural Products and Synthetic Compounds
This approach is exemplified by the use of other chiral building blocks in total synthesis. For instance, the synthesis of (R)-(+)-1,2-epoxy-5-hexene from (R)-epichlorohydrin provides a key chiral intermediate for more complex targets. nih.gov Similarly, the stereospecific preparation of the natural flavor linaloyl oxide utilizes the chiral building block (R)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com
In the context of this compound, its piperazine core is a common motif in many biologically active compounds, including pharmaceuticals. By starting with this chiral precursor, chemists can efficiently construct complex molecules with the desired absolute stereochemistry.
Utility in Combinatorial Chemistry and Library Generation for Chemical Space Exploration
The piperazine scaffold, as present in this compound, is highly amenable to combinatorial chemistry and the generation of compound libraries. The two nitrogen atoms of the piperazine ring can be readily functionalized with a wide variety of building blocks, allowing for the rapid creation of a large number of structurally diverse analogs.
This approach is valuable for exploring chemical space and identifying new molecules with desired biological activities. For instance, the synthesis of a series of 1-(2-hydroxyethyl)piperazine derivatives demonstrates how the piperazine core can be systematically modified to optimize a particular property, in this case, radioprotective effects. nih.gov
By using the chiral this compound as the starting scaffold, the resulting library of compounds will consist of enantiomerically pure or enriched molecules. This is a significant advantage in drug discovery, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Table 1: Examples of Chiral Building Blocks and Their Applications
| Chiral Building Block | Application |
| This compound | Scaffold for diverse heterocyclic structures |
| (R)-(+)-1,2-Epoxy-5-hexene | Synthesis of complex chiral molecules |
| (R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Stereoselective synthesis of natural terpenes |
| (R)-Epichlorohydrin | Precursor for other chiral building blocks |
Application in Ligand Design for Asymmetric Catalysis
The chiral nature of this compound makes it an attractive candidate for the design of ligands for asymmetric catalysis. In this application, the chiral ligand coordinates to a metal center, creating a chiral catalyst that can promote a chemical reaction to proceed with high enantioselectivity.
The piperazine framework offers two nitrogen atoms that can act as coordination sites for the metal. The phenoxymethyl group, with its specific stereochemistry, helps to create a well-defined chiral environment around the metal center. This chiral pocket can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
While specific examples of this compound being used as a ligand in asymmetric catalysis were not found in the provided search results, the design principles are well-established. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and the structural features of this compound make it a promising scaffold for such endeavors.
Structural Modifications and Derivatives of R 2 Phenoxymethyl Piperazine
Substitution Patterns on the Phenoxymethyl (B101242) Moiety
The phenoxymethyl group of (R)-2-(phenoxymethyl)piperazine offers a prime site for structural variation through aromatic substitution. The introduction of various functional groups onto the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile.
Research into related phenoxymethylpiperazine structures has shown that the phenyl ring can be substituted with a variety of groups. For instance, in the development of novel radioprotective agents, derivatives of 1-(2-hydroxyethyl)piperazine were synthesized with substitutions on a phenoxy group. nih.gov Modifications included the introduction of methoxy (B1213986) and nitro groups, as well as halogen atoms like chlorine. nih.gov The addition of halogens was specifically intended to increase the compound's lipophilicity, thereby potentially improving its permeability into cells. nih.gov
Another example includes the synthesis of 2,5-dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)-piperazine, where the phenoxymethyl group is part of a larger substituent attached to the piperazine (B1678402) nitrogen. ontosight.ai This illustrates that the phenyl ring within the broader phenoxymethyl moiety can be incorporated into more complex side chains. The specific substitution pattern on the phenyl ring is a critical determinant of the molecule's interaction with biological targets. ontosight.ai
Table 1: Examples of Substitutions on the Phenoxymethyl Moiety
| Base Compound Structure | Substitution on Phenyl Ring | Purpose of Modification |
|---|---|---|
| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol | 2-methoxy-4-nitro | Lead compound for radioprotective studies. nih.gov |
| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol | Nitro and halogen combinations | To increase lipophilicity and cell permeability. nih.gov |
N-Substitution and Derivatization on the Piperazine Ring
The piperazine ring contains two nitrogen atoms, N1 and N4, which are key sites for derivatization. nih.gov These nitrogen atoms can be readily substituted to introduce a wide variety of functional groups, significantly expanding the chemical space of this compound analogues. nih.govwikipedia.org The basicity of these nitrogens also plays a crucial role in the pharmacokinetic properties of the resulting compounds. nih.gov
Common derivatizations include the introduction of alkyl, benzyl (B1604629), and aryl groups. nih.govwikipedia.org For example, N-benzylpiperazine and N-phenylpiperazine are common modifications. nih.gov Research has shown that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, which can be connected directly or via linkers like amide or methylene (B1212753) groups. nih.gov
In one study, a series of N-piperazine substituted derivatives were designed where indole rings were attached. nih.gov It was found that a methylene unit between the indole and the piperazine fragment resulted in different binding affinities for dopamine (B1211576) D2 and D3 receptors compared to an amide linker. nih.gov This highlights that not only the substituent itself but also the nature of its linkage to the piperazine ring is critical for biological activity. nih.gov
Further examples include the synthesis of 1-(2-hydroxyethyl)piperazine derivatives, which were developed as potential radioprotective agents. nih.gov The piperazine core is a privileged structure in medicinal chemistry, and modifications at its nitrogen atoms are a common strategy to optimize the pharmacodynamic and pharmacokinetic profiles of drug candidates. nih.gov
Table 2: Examples of N-Substitution on the Piperazine Ring
| Substituent Type | Example Substituent | Linker | Resulting Derivative Class |
|---|---|---|---|
| Heterocyclic | Substituted Indole | Amide | N-Acylpiperazine nih.gov |
| Heterocyclic | Substituted Indole | Methylene | N-Alkylpiperazine nih.gov |
| Heterocyclic | Indazole | Amide/Methylene | N-Heterocyclic piperazine nih.gov |
| Heterocyclic | Benzo[b]thiophene | Amide/Methylene | N-Heterocyclic piperazine nih.gov |
Bridged and Fused Ring Systems Incorporating the Piperazine Unit
To reduce the conformational flexibility of the piperazine ring, it can be incorporated into more rigid bridged or fused ring systems. nih.govresearchgate.net This strategy can lock the molecule into a specific three-dimensional orientation, which can be advantageous for binding to a biological target. nih.gov Bicyclic compounds are those that share two or more atoms between two rings. slideshare.net They can be either fused, where the shared atoms (bridgehead carbons) are adjacent, or bridged, where they are not. slideshare.netnih.gov
The synthesis of such rigid scaffolds often starts with a piperazine-2,6-dione (B107378) intermediate. nih.govresearchgate.net Different strategies have been investigated to introduce a bridge across the 2,6-positions of the piperazine-2,6-dione. nih.gov This can create bicyclic systems such as 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane derivatives. nih.gov
The functional groups on the bridge itself can also be varied. nih.gov For instance, bridged piperazines have been synthesized with a mixed ketal, a hydroxyl (OH) moiety, a vinyl group, a sulfinamido group, and a methylene moiety on the carbon bridge. nih.gov The development of methods to create these complex, conformationally restricted analogues is an active area of research. nih.govresearchgate.netnih.gov
Synthesis and Characterization of Stereoisomeric and Diastereomeric Analogues
Stereochemistry is a critical aspect of the chemistry of this compound. Stereoisomers are compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. uci.eduyoutube.com this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. khanacademy.org
The synthesis and characterization of stereoisomeric and diastereomeric analogues are important for understanding structure-activity relationships. Enantiomers, like the (R) and (S) forms of 2-(phenoxymethyl)piperazine, have identical physical properties except for the direction in which they rotate plane-polarized light, but they can have vastly different biological activities. khanacademy.org
Diastereomers are stereoisomers that are not mirror images of each other. uci.edu They arise when a molecule has two or more stereocenters. For example, if another stereocenter were introduced into the this compound molecule, diastereomers such as (R,R), (R,S), (S,R), and (S,S) could potentially be formed.
In research involving related piperazine derivatives, the separation of enantiomers has been shown to be crucial. For instance, in a study of potent and selective dopamine D3 receptor ligands, the racemic compound was separated into its individual enantiomers. nih.gov The (-)-enantiomer displayed significantly higher affinity at both D2 and D3 receptors compared to the (+)-enantiomer, demonstrating the importance of stereochemical configuration for biological function. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-(Phenoxymethyl)piperazine |
| 1-(2-hydroxyethyl)piperazine |
| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol |
| 2,5-dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)-piperazine |
| N-benzylpiperazine |
| N-phenylpiperazine |
| 3,8-diazabicyclo[3.2.1]octane |
| 3,9-diazabicyclo[3.3.1]nonane |
| Piperazine-2,6-dione |
Advanced Spectroscopic and Crystallographic Investigations of R 2 Phenoxymethyl Piperazine and Its Analogues
X-ray Crystallography Studies
While a specific crystal structure for (R)-2-(phenoxymethyl)piperazine is not publicly available, extensive crystallographic studies on analogous piperazine-containing compounds provide significant insights into its likely solid-state structure.
Analysis of Hydrogen Bonding Networks and Supramolecular Interactions
Hydrogen bonds are crucial in dictating the packing of molecules in the crystal lattice. In piperazine (B1678402) derivatives, the secondary amine protons (N-H) are potent hydrogen bond donors, while the nitrogen atoms can act as acceptors. In the case of this compound, the N-H groups of the piperazine ring are expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen atom of the phenoxymethyl (B101242) group or the other nitrogen atom of the piperazine ring. These interactions can lead to the formation of well-defined supramolecular motifs, such as chains or sheets. For example, in the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, N—H⋯O hydrogen bonds create one-dimensional chains. nih.gov The packing is often further stabilized by weaker C—H⋯O or C—H⋯π interactions, which contribute to a robust three-dimensional network.
Conformational Analysis in the Solid State
In the solid state, the piperazine ring in analogous structures almost invariably adopts a chair conformation, as this minimizes steric strain. nih.gov The substituent at the C2 position, in this case, the phenoxymethyl group, can orient itself in either an axial or equatorial position. The preferred conformation in the solid state is a result of the interplay between intramolecular steric effects and intermolecular packing forces, including the hydrogen bonding network. Computational studies on related 2-substituted piperazines have sometimes shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonds. researchgate.net X-ray crystallography would provide definitive experimental evidence for the preferred conformation of the phenoxymethyl group in the crystalline state.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for pharmaceuticals as different polymorphs can exhibit different physical properties. While no specific polymorphism studies on this compound are reported, the potential for polymorphic forms exists due to the flexibility of the molecule and its capacity for different hydrogen bonding arrangements. Co-crystallization, the process of forming a crystalline solid with a second component, is another avenue for modifying the physicochemical properties of a compound. The piperazine moiety, with its hydrogen bond donor and acceptor sites, is an excellent candidate for forming co-crystals with various co-formers, such as carboxylic acids. Such studies would be valuable in exploring the solid-state landscape of this compound.
Vibrational Spectroscopy (excluding IR)
Vibrational spectroscopy provides detailed information about the molecular vibrations and can be used to identify functional groups and probe conformational details.
Raman Spectroscopy Analysis and Band Assignments
Raman spectroscopy is a powerful technique for studying the vibrational modes of a molecule. The Raman spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the piperazine ring and the phenoxymethyl group. Based on studies of similar compounds, a tentative assignment of the major Raman bands can be proposed. niscpr.res.indergipark.org.trscispace.com
The table below presents the predicted Raman band assignments for this compound based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3200-3300 | N-H stretching | Piperazine ring |
| ~3050-3070 | Aromatic C-H stretching | Phenyl ring |
| ~2800-3000 | Aliphatic C-H stretching | Piperazine ring, CH₂ |
| ~1600 | Aromatic C=C stretching | Phenyl ring |
| ~1450-1500 | CH₂ scissoring/bending | Piperazine ring |
| ~1250 | C-O-C asymmetric stretching | Phenoxymethyl group |
| ~1100-1150 | C-N stretching | Piperazine ring |
| ~1000 | Phenyl ring breathing mode | Phenyl ring |
| ~800-900 | Ring breathing/deformation | Piperazine ring |
This table is a predictive representation based on data from analogous compounds and may not reflect the exact experimental values for this compound.
The high-wavenumber region is characterized by N-H and C-H stretching vibrations. The N-H stretching band of the secondary amine in the piperazine ring is expected to appear around 3200-3300 cm⁻¹. The aromatic C-H stretches from the phenyl ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring and the methylene (B1212753) bridge are found in the 2800-3000 cm⁻¹ region.
The "fingerprint" region, below 1600 cm⁻¹, contains a wealth of structural information. The characteristic C=C stretching vibrations of the phenyl ring are expected around 1600 cm⁻¹. The various deformation modes of the piperazine ring, including CH₂ scissoring and twisting, give rise to bands in the 1400-1500 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage are also prominent, with the asymmetric stretch being particularly characteristic. The "breathing" modes of the phenyl and piperazine rings, which involve the concerted expansion and contraction of the rings, are typically found at lower wavenumbers and are sensitive to substitution patterns.
Interpretation of Vibrational Modes and Structural Correlations
The vibrational modes of this compound can be systematically understood by dissecting the molecule into its primary structural components: the piperazine ring and the phenoxymethyl substituent. The vibrations of the piperazine moiety are foundational to the spectrum, while the phenoxymethyl group introduces a series of characteristic bands. The chiral nature of the molecule, stemming from the (R) configuration at the C2 position of the piperazine ring, also influences the vibrational characteristics, leading to a unique spectral fingerprint.
Vibrational Analysis of the Piperazine Ring
The piperazine ring, a six-membered heterocycle, typically adopts a chair conformation. Its vibrational spectrum is characterized by a variety of stretching and bending modes of its C-H, N-H, C-N, and C-C bonds. niscpr.res.in In the context of this compound, the N-H stretching vibrations of the secondary amine group are particularly noteworthy. These are generally observed as sharp, medium-to-weak bands in the infrared spectrum. The position of these bands can be sensitive to hydrogen bonding. niscpr.res.in
The C-H stretching vibrations of the methylene groups in the piperazine ring are expected in the 3000-2800 cm⁻¹ region. Asymmetric and symmetric stretching modes can often be distinguished. The C-N stretching vibrations of aliphatic amines typically appear in the 1250-1020 cm⁻¹ range and are often coupled with other vibrations, making their precise assignment complex without the aid of computational models. niscpr.res.in The deformation modes of the piperazine ring, including scissoring, twisting, wagging, and rocking of the CH₂ groups, as well as ring breathing modes, give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
A detailed assignment of the vibrational modes of the parent piperazine molecule, based on Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a reference point for the substituted derivative. niscpr.res.in
Table 1: Characteristic Vibrational Modes of the Piperazine Ring
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3350-3250 | Medium-Weak, Sharp | Sensitive to hydrogen bonding. |
| Asymmetric CH₂ Stretch | ~2925 | Strong | |
| Symmetric CH₂ Stretch | ~2850 | Strong | |
| CH₂ Scissoring | 1480-1440 | Medium | |
| C-N Stretch | 1250-1020 | Medium-Strong | Often coupled with other modes. |
Vibrational Analysis of the Phenoxymethyl Group
The phenoxymethyl group introduces several characteristic vibrational modes associated with the phenyl ring and the ether linkage. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring give rise to a set of characteristic bands in the 1600-1450 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the ring.
The C-O-C stretching vibrations of the ether linkage are a key feature. Aryl-alkyl ethers typically exhibit two coupled C-O stretching bands: an asymmetric stretch at higher wavenumbers (around 1275-1200 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1075-1020 cm⁻¹). The study of analogues such as 2-phenoxyethanol, which also contains the phenoxymethyl moiety, provides valuable data for the assignment of these modes. nih.gov In 2-phenoxyethanol, computational studies have aided in assigning the vibrational frequencies of its gauche conformer. nih.gov
Out-of-plane (OOP) C-H bending vibrations of the phenyl ring are found in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern. For a monosubstituted benzene (B151609) ring, a strong band in the 770-730 cm⁻¹ range and another in the 710-690 cm⁻¹ range are expected.
Table 2: Characteristic Vibrational Modes of the Phenoxymethyl Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | |
| Aromatic C-C Stretch | 1600-1450 | Medium-Strong | Multiple bands are observed. |
| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Characteristic of aryl-alkyl ethers. |
| Symmetric C-O-C Stretch | 1075-1020 | Medium |
Structural Correlations and Conformational Analysis
The interpretation of the vibrational spectra of this compound is not merely an exercise in assigning bands but also a powerful tool for deducing its three-dimensional structure. The precise frequencies and intensities of the vibrational modes are sensitive to the molecule's conformation, including the orientation of the phenoxymethyl group relative to the piperazine ring.
Theoretical calculations, such as those employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**), are invaluable in this regard. nih.govnih.gov By calculating the vibrational frequencies for different possible conformers (e.g., equatorial vs. axial orientation of the phenoxymethyl group), a comparison with the experimental IR and Raman spectra can help identify the most stable conformation in the ground state.
For instance, intramolecular hydrogen bonding between the N-H group of the piperazine ring and the ether oxygen of the phenoxymethyl side chain would lead to a noticeable red-shift (a shift to lower frequency) and broadening of the N-H stretching band. The absence or presence of such a shift can provide direct evidence for the preferred spatial arrangement of the molecule.
Furthermore, the coupling between the vibrational modes of the piperazine ring and the phenoxymethyl substituent can lead to shifts in their characteristic frequencies compared to the parent molecules. A normal coordinate analysis, often performed in conjunction with DFT calculations, can quantify the potential energy distribution (PED) for each vibrational mode, revealing the extent of mixing between different internal coordinates. niscpr.res.in This detailed analysis allows for a more robust and complete interpretation of the vibrational spectrum, solidifying the correlation between the observed spectral features and the specific structural and electronic properties of this compound. The use of such advanced computational methods has been successfully applied to other complex heterocyclic molecules to elucidate their structural and vibrational characteristics. nih.gov
Computational and Theoretical Chemistry Studies on R 2 Phenoxymethyl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely used for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For piperazine (B1678402) derivatives, the distribution of these orbitals would typically show the HOMO localized on the more electron-rich parts of the molecule, while the LUMO would be distributed over the electron-deficient areas.
Hypothetical Data for a Piperazine Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual calculated values for (R)-2-(Phenoxymethyl)piperazine.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. Green regions represent neutral potential. For a molecule like this compound, MEP analysis would likely highlight the nitrogen atoms of the piperazine ring and the oxygen atom of the phenoxymethyl (B101242) group as regions of negative potential, making them likely sites for interaction with electrophiles.
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
Fukui functions are used within DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing the values of the Fukui functions at different atomic sites, one can identify the regions most susceptible to a particular type of reaction. This provides a more quantitative prediction of reactivity compared to the qualitative MEP analysis.
Non-Linear Optical (NLO) Properties Calculation
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered to have significant NLO activity. For organic molecules like piperazine derivatives, the presence of donor and acceptor groups can enhance these properties. A computational study would involve optimizing the molecule's geometry and then calculating these NLO parameters to assess its potential for use in optical devices.
Hypothetical NLO Properties for a Piperazine Derivative
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 Debye |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations
The conformational landscape of 2-substituted piperazines, including this compound, is a critical determinant of their chemical and biological activity. Computational studies on analogous 2-substituted piperazines have revealed a distinct preference for the substituent to occupy an axial position on the piperazine ring. nih.gov This preference is in contrast to the typically expected equatorial substitution pattern seen in many other substituted cyclohexanes.
For ether-linked compounds such as this compound, this axial preference is further reinforced by the formation of an intramolecular hydrogen bond between the ether oxygen and the axial hydrogen on the nitrogen atom of the piperazine ring. nih.gov This interaction significantly stabilizes the axial conformer over the equatorial one.
Table 1: Predicted Conformational Preferences of this compound
| Substituent Position | Stabilizing Interactions | Predicted Population in Solution |
| Axial | Intramolecular hydrogen bond (ether oxygen and N-H) | Major |
| Equatorial | Steric hindrance | Minor |
The solvation of this compound is governed by the interplay of its polar and non-polar regions with the solvent molecules. The piperazine moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. The phenoxymethyl group introduces a significant non-polar, aromatic surface area, alongside the polar ether oxygen.
In aqueous solution, water molecules are expected to form a structured hydration shell around the molecule. Specific intermolecular interactions would include:
Hydrogen bonding: Water molecules acting as hydrogen bond donors to the nitrogen atoms and the ether oxygen of the phenoxymethyl group. If the piperazine nitrogen atoms are protonated, they can act as hydrogen bond donors to the surrounding water molecules.
Hydrophobic interactions: The phenyl ring of the phenoxymethyl group will induce a local ordering of water molecules, characteristic of hydrophobic solvation.
Computational studies on the solvation of piperazine and its derivatives in various solvents have highlighted the importance of both specific hydrogen bonding and non-specific polar interactions in determining their behavior. nih.gov The balance of these interactions influences the solubility and reactivity of the compound.
Table 2: Potential Intermolecular Interactions of this compound in Aqueous Solution
| Molecular Moiety | Type of Interaction with Water |
| Piperazine Nitrogens | Hydrogen Bond Acceptor |
| Protonated Piperazine Nitrogens | Hydrogen Bond Donor |
| Ether Oxygen | Hydrogen Bond Acceptor |
| Phenyl Group | Hydrophobic Interaction |
Mechanistic Insights from Computational Modeling
Computational modeling, particularly molecular docking and quantum mechanics calculations, can provide valuable mechanistic insights into how this compound might interact with biological targets or participate in chemical reactions. While specific studies on this exact molecule are limited, research on analogous piperazine derivatives offers a framework for understanding its potential mechanisms of action.
For instance, computational studies on other piperazine-containing molecules have been instrumental in understanding their binding to various receptors, such as the sigma receptor. nih.govrsc.org These studies often involve:
Molecular Docking: Predicting the preferred binding pose of the ligand within the active site of a receptor. For this compound, this would involve identifying key interactions, such as hydrogen bonds between the piperazine nitrogens and amino acid residues, and hydrophobic or pi-stacking interactions involving the phenyl ring.
Quantum Mechanics (QM) Calculations: Determining the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding its reactivity and the nature of its interactions with other molecules. For example, QM calculations can help to rationalize the stability of the axial conformer by quantifying the strength of the intramolecular hydrogen bond.
Through such computational approaches, a mechanistic hypothesis for the action of this compound at a molecular level can be formulated. Molecular modeling studies on related 2-substituted piperazines have confirmed that the R enantiomers can bind effectively to targets like the α7 nicotinic acetylcholine (B1216132) receptor, with the key nitrogen atoms aligning with those of known agonists. nih.gov This suggests that the specific stereochemistry and conformational preferences of this compound are critical for its biological activity.
Broader Applications in Chemical Innovation
Development of Novel Chiral Synthetic Reagents and Catalysts
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, and the development of effective chiral catalysts and reagents is paramount. Chiral piperazines have emerged as a promising scaffold for such applications. nih.govacs.org The piperazine (B1678402) ring's conformational rigidity and the presence of two nitrogen atoms that can be selectively functionalized make it an ideal framework for creating a stereochemically defined environment. unl.pt
The development of asymmetric synthesis methods for carbon-substituted piperazines has been a key area of research. nih.govrsc.org These methods, which include chiral auxiliary-based syntheses and catalytic diastereoselective approaches, have enabled the preparation of a wide array of chiral piperazine building blocks. nih.gov For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Such synthetic advancements are crucial as they open the door to a greater diversity of chiral piperazine derivatives that can be explored for their catalytic activity.
Chiral piperazines have been successfully employed as organocatalysts in various asymmetric transformations. For example, (2S,5S)-2,5-dibenzylpiperazine has proven to be an effective catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes, yielding products with high enantioselectivities. unl.pt The design and synthesis of novel C2-symmetric chiral piperazines derived from natural sources like L-proline have also led to efficient catalysts for the asymmetric acylation of meso-1,2-diols. nih.gov
The potential applications of chiral piperazines as catalysts are diverse and continue to expand. The following table illustrates some of the asymmetric reactions where chiral piperazine derivatives have been utilized as catalysts.
| Asymmetric Reaction | Type of Chiral Piperazine Catalyst | Achieved Enantioselectivity | Reference |
| Michael Addition | (2S,5S)-2,5-Dibenzylpiperazine | Up to 99% ee | unl.pt |
| Acylation of Diols | C2-Symmetric Piperazine | Up to 98% ee | nih.gov |
| Aldehyde to Alkyne Addition | Chiral Piperazine Derivative | High | unl.pt |
| Hydrogenation of Pyrazines | Iridium-complexed Chiral Piperazine | Up to 96% ee | acs.orgacs.org |
These examples underscore the utility of the chiral piperazine scaffold in asymmetric catalysis. While specific catalytic applications of (R)-2-(Phenoxymethyl)piperazine are not yet widely documented, its structural similarity to these successful catalysts suggests its potential in this arena.
Precursors for Advanced Polymeric Materials
The piperazine moiety is a recognized structural motif in the development of novel polymers, particularly those with applications in the biomedical and materials science fields. nih.gov Piperazine-containing polymers have been investigated for their antimicrobial properties, offering a promising approach to combatting pathogenic microorganisms. nih.gov The incorporation of a chiral center, as seen in this compound, can introduce unique stereochemical properties to the resulting polymer, potentially influencing its secondary structure, material properties, and biological interactions.
The synthesis of polymers from piperazine derivatives often involves leveraging the reactivity of the two nitrogen atoms for polymerization reactions. While the absence of vinyl groups in the piperazine molecule itself can limit its direct use in certain types of polymerization, derivatives can be synthesized to incorporate polymerizable functionalities. nih.gov The development of piperazine-based antimicrobial polymers is an active area of research, with various synthetic strategies being explored to create materials with effective and long-lasting antimicrobial activity. nih.gov
The introduction of a phenoxymethyl (B101242) group at a chiral center could lead to polymers with interesting properties, such as altered hydrophobicity, thermal stability, and mechanical strength. The specific stereochemistry of the (R)-enantiomer could direct the polymer's chain organization, leading to materials with ordered structures and unique chiroptical properties.
Contributions to Fundamental Stereochemical Understanding
The study of chiral molecules like this compound contributes significantly to our fundamental understanding of stereochemistry and its influence on molecular interactions. The synthesis and characterization of enantiomerically pure piperazine derivatives provide valuable data on how stereochemistry affects physical, chemical, and biological properties. nih.govrsc.org
The development of synthetic routes to chiral 2-substituted piperazines has been a challenge that has spurred innovation in asymmetric synthesis. rsc.org Methods such as asymmetric lithiation-substitution of N-Boc piperazines have been developed to provide access to a range of enantiomerically pure piperazines. acs.org The study of these reactions has provided insights into the mechanisms of stereocontrol and the unexpected roles that reagents and substituents can play in determining the stereochemical outcome. acs.org
Furthermore, the analysis of the three-dimensional structure of chiral piperazines and their derivatives through techniques like X-ray crystallography and NMR spectroscopy provides crucial information about their conformational preferences. This knowledge is essential for understanding how these molecules interact with biological targets or function as catalysts. The stereochemical arrangement of substituents on the piperazine ring can have a profound impact on its biological activity, a principle that is central to medicinal chemistry. rsc.org The exploration of the chemical space of carbon-substituted piperazines remains an active area of research, with the potential to uncover novel structures with unique properties. nih.govrsc.org
Conclusion and Future Research Directions
Summary of Key Achievements in (R)-2-(Phenoxymethyl)piperazine Research
Currently, dedicated research focusing exclusively on this compound is limited in the public domain. The key achievements are primarily inferred from the broader context of chiral piperazine (B1678402) synthesis and their applications. The primary accomplishment is the recognized potential of such C2-substituted chiral piperazines as valuable synthons in medicinal chemistry and materials science. The synthesis of chiral piperazines from readily available starting materials like amino acids has been a significant step forward, providing a foundational methodology that can be adapted for this compound. clockss.orggoogle.comnih.gov The development of analytical methods to handle and characterize chiral piperazines is another crucial achievement that will underpin all future work on this specific compound.
Identification of Unexplored Synthetic Pathways and Derivatizations
The synthesis of chiral piperazines often begins with optically pure amino acids. google.com A common route involves the use of starting materials like (S)- or (R)-alanine and phenylalanine to create enantiomeric piperazin-2-one (B30754) derivatives, which can then be reduced. nih.gov While these general strategies exist, specific, high-yield, and stereoselective synthetic routes tailored to this compound are not yet well-established.
Unexplored Synthetic Pathways:
Asymmetric C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization of piperazines have not been extensively applied to generate C2-substituted chiral piperazines like the phenoxymethyl (B101242) derivative. This approach could offer a more direct and atom-economical synthesis.
Biocatalysis: The use of enzymes to perform stereoselective synthesis is a rapidly growing field. Developing a biocatalytic route to this compound could offer high enantiopurity and milder reaction conditions.
Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, potentially improving yield and purity while enhancing safety for key synthetic steps.
Potential Derivatizations: The true potential of this compound lies in its use as a scaffold. The two nitrogen atoms of the piperazine ring are prime locations for further chemical modification.
| Position for Derivatization | Potential Functional Groups | Rationale and Potential Application |
| N1-Position | Acyl, Alkyl, Aryl, Sulfonyl groups | To modulate pharmacokinetic properties and explore structure-activity relationships (SAR) in medicinal chemistry. |
| N4-Position | Diverse substituents | N4-substituted piperazines are common in active pharmaceutical ingredients; derivatization here is crucial for developing new therapeutic agents. nih.gov |
| Phenoxy Moiety | Substitution on the phenyl ring (e.g., halogens, nitro, methoxy (B1213986) groups) | To fine-tune electronic properties and steric bulk, potentially influencing binding affinity to biological targets. |
Prospects for New Mechanistic Discoveries and Applications
The applications of piperazine derivatives are vast, ranging from treatments for neurological disorders to antimicrobial agents. ontosight.aisilae.it The specific stereochemistry of this compound could be pivotal in its interaction with biological targets.
Potential Applications to Explore:
Neuropharmacology: Many piperazine derivatives act on central nervous system receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. silae.itijrrjournal.com The (R)-enantiomer of phenoxymethylpiperazine could exhibit unique selectivity and potency for a specific receptor subtype, making it a candidate for development as an antidepressant, anxiolytic, or antipsychotic agent.
Antimicrobial/Antiviral Agents: The piperazine core is present in many antimicrobial and antiviral drugs. ontosight.aiontosight.ai Screening this compound and its derivatives for activity against a panel of bacteria, fungi, and viruses is a logical next step.
Oncology: As a chiral building block, it could be used to synthesize complex molecules that act as kinase inhibitors or other targeted cancer therapies.
Mechanistic Discoveries: The key to unlocking new applications is understanding how the molecule interacts with biological systems. Future research should focus on identifying the specific molecular targets of this compound. Computational modeling and high-throughput screening can be employed to predict and confirm its binding to various enzymes and receptors. Elucidating its mechanism of action will be critical for its development in any therapeutic area.
Potential Impact on Advanced Materials and Chiral Technology
The chirality of this compound makes it a valuable component for the development of advanced materials and technologies where stereochemistry is crucial.
Chiral Ligands: The compound can be functionalized to create novel chiral ligands for asymmetric catalysis. These ligands could be used to synthesize other valuable chiral molecules with high enantioselectivity.
Chiral Stationary Phases (CSPs): Immobilizing this compound or its derivatives onto a solid support could lead to the creation of new CSPs for high-performance liquid chromatography (HPLC). These would be used for the analytical or preparative separation of other racemic mixtures.
Advanced Polymers: Incorporating this chiral monomer into polymers could lead to materials with unique properties, such as chiral recognition capabilities or specific optical activity, useful in sensor technology or specialized optics.
Future Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound will be realized through collaborative, interdisciplinary research.
Medicinal Chemistry & Pharmacology: Synthetic chemists can create libraries of derivatives based on the this compound scaffold, which pharmacologists can then test in various biological assays to identify lead compounds for new drugs. google.com
Computational Chemistry & Organic Synthesis: Computational studies can predict promising synthetic targets and help elucidate reaction mechanisms, guiding synthetic chemists to develop more efficient and selective reactions.
Materials Science & Supramolecular Chemistry: Materials scientists can work with synthetic chemists to design and create novel polymers and functional materials, exploring their applications in catalysis, separation science, and electronics.
Chemical Biology & Biochemistry: Chemical biologists can use derivatives of this compound as chemical probes to study biological pathways and identify new therapeutic targets.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantiomeric purity .
- Catalyst : Cu(I)-catalyzed click chemistry improves triazole formation efficiency (e.g., CuSO₄/sodium ascorbate in H₂O:DCM) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Data Interpretation : Discrepancies in melting points (e.g., 278–279°C vs. literature values) may indicate polymorphic forms or residual solvents .
Advanced: How can molecular docking and DFT studies be applied to predict the bioactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Use AutoDock Vina to dock derivatives into serotonin receptors (5-HT₇R). Key interactions:
- Piperazine N-H bonds with Asp3.32 (ΔG ≈ -9.2 kcal/mol).
- Phenoxymethyl group in hydrophobic pockets (e.g., Phe6.51) .
Contradictions : Discrepancies between in silico predictions and in vitro IC₅₀ values may arise from solvation effects or protein flexibility .
Advanced: What strategies resolve contradictions in biological activity data across studies on piperazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 5-HT₇R affinity ranges: 12 nM to 1.2 µM). Adjust for assay conditions (e.g., radioligand vs. fluorescence) .
- Structure-Activity Relationship (SAR) :
- Kinetic Profiling : Use SPR to measure on/off rates (e.g., kon = 1.5×10⁵ M⁻¹s⁻¹, koff = 0.02 s⁻¹) to explain potency variations .
Advanced: How does enantiomeric purity impact the pharmacological profile, and what methods ensure chiral integrity?
Methodological Answer:
- Pharmacological Impact :
- Chiral Integrity :
Stability : Monitor racemization under acidic conditions (pH <3) via circular dichroism .
Advanced: What are the challenges in interpreting kinetic data for reactions involving piperazine derivatives?
Methodological Answer:
- CO₂ Absorption Kinetics :
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
